Ethyl 4-methyloctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyloctadecanoate is an ester compound with the molecular formula C21H42O2. It is a derivative of octadecanoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group. Esters like this compound are known for their pleasant odors and are often used in fragrances and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyloctadecanoate can be synthesized through the esterification of 4-methyloctadecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyloctadecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 4-methyloctadecanoic acid and ethanol.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 4-methyloctadecanoic acid and ethanol.
Reduction: 4-methyloctadecanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 4-methyloctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methyloctadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This hydrolysis reaction is crucial for its biological activity and metabolism.
Comparison with Similar Compounds
Ethyl 4-methyloctadecanoate can be compared with other similar esters such as:
Ethyl acetate: A common solvent with a lower molecular weight and different odor profile.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Butyl 4-methyloctadecanoate: Contains a butyl group, resulting in a higher molecular weight and different applications.
This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
63060-51-5 |
---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
ethyl 4-methyloctadecanoate |
InChI |
InChI=1S/C21H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-20(3)18-19-21(22)23-5-2/h20H,4-19H2,1-3H3 |
InChI Key |
FFUNSWDLQOJYCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.